N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes dimethylamino groups and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with bis(dimethylamino)methane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by recrystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in designing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
- N,N-Dimethylenamino ketones
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
Uniqueness
N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of dimethylamino groups and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1823-69-4 |
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Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C12H19N3O2S/c1-10-6-8-11(9-7-10)18(16,17)13-12(14(2)3)15(4)5/h6-9H,1-5H3 |
InChI Key |
UYYIQORBEYGRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N(C)C)N(C)C |
Origin of Product |
United States |
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